molecular formula C11H15NO3 B1336637 Cbz-L-alaninol CAS No. 66674-16-6

Cbz-L-alaninol

Cat. No. B1336637
CAS RN: 66674-16-6
M. Wt: 209.24 g/mol
InChI Key: AFPHMHSLDRPUSM-VIFPVBQESA-N
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Description

Cbz-L-alaninol is a derivative of the amino acid alanine, where the amino group is protected by a carbobenzoxy (Cbz) group. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group while the peptide chain is being constructed. The Cbz group can later be removed under specific conditions to yield the free amino group necessary for peptide bonding or for the final deprotected product.

Synthesis Analysis

The synthesis of derivatives like Cbz-L-alaninol often involves the protection of the amino group to allow for further chemical reactions. In one study, the condensation of sodium salt of tetraethyl methylenediphosphonate with N-Cbz alaninal is described, followed by acidolytic removal of protecting groups to synthesize 3-aminobutenylphosphonic acid. This method showcases the utility of Cbz protection in the synthesis of complex molecules .

Molecular Structure Analysis

The molecular structure of Cbz-L-alaninol is characterized by the presence of the Cbz group attached to the nitrogen atom of alanine. This modification significantly alters the physical and chemical properties of the molecule compared to the unmodified amino acid. The presence of the Cbz group can be confirmed and analyzed using techniques such as infrared spectroscopy (IR) and circular dichroism (CD), as demonstrated in the study of copolymers containing Cbz-protected amino acids .

Chemical Reactions Analysis

Cbz-L-alaninol and its derivatives participate in various chemical reactions, particularly in the formation of peptides and copolymers. For instance, the self-condensation of Lys(Cbz)-Ala-Glu(OBzl)-ONSu in dimethylformamide leads to the formation of a polymeric substance, which after deprotection, can be analyzed for its molecular weight and purity . The Cbz group ensures that the amino group is protected during the reaction and can be selectively deprotected later.

Physical and Chemical Properties Analysis

The physical and chemical properties of Cbz-L-alaninol derivatives are influenced by the protective Cbz group. For example, the copolymerization of Cbz-protected amino acids can result in changes in the conformation of the polymer, as seen in the transition from a left-handed to a right-handed α-helix in certain composition ranges . The protective group also affects the solubility, reactivity, and overall stability of the molecule, which are crucial factors in the synthesis and application of these compounds in peptide chemistry.

Scientific Research Applications

1. Environmental Impact and Toxicology

  • Carbendazim Exposure in Aquatic Organisms : Studies have shown that Carbendazim (CBZ), a fungicide, can lead to glycolipid metabolism disorders and gut microbiota dysbiosis in aquatic organisms like zebrafish. This highlights the environmental impact of CBZ on aquatic life and ecosystems (Bao et al., 2020).
  • Liver Injury Mechanisms in Rats : Research has elucidated the mechanisms of CBZ-induced liver injury, focusing on the role of reactive metabolites and glutathione depletion, providing insights into the drug's hepatotoxic potential (Iida et al., 2015).

2. Bioavailability and Interaction with Amino Acids

  • Carbamazepine and Amino Acids Study : A study on the bioavailability of carbamazepine (CBZ) mixed with amino acids like glycine and alanine showed enhanced bioavailability, indicating potential for improved drug formulations (Nugroho et al., 2015).

3. Hepatorenal Toxicity Insights

  • Carbendazim-Induced Hepatorenal Toxicity : Investigations into the adverse effects of CBZ on hepatorenal functions revealed oxidative stress-mediated damage, providing crucial insights for environmental health and safety considerations (Ebedy et al., 2022).

4. Impact on Drug Metabolism and Immune Responses

  • Metabolic Activation and Inflammation in Liver Injury : Studies on CBZ's impact on liver injury showed its connection with metabolic activation and immune responses, suggesting avenues for therapeutic interventions and safety evaluations (Higuchi et al., 2012).

5. Applications in Veterinary Medicine

  • Carbimazole Therapy in Feline Hyperthyroidism : Research on carbimazole, a derivative of CBZ, demonstrated its efficacy and safety in treating hyperthyroidism in cats, expanding its therapeutic application beyond human medicine (Mooney et al., 1992).

Safety And Hazards

Cbz-L-alaninol may cause respiratory irritation, serious eye irritation, and skin irritation . It should be used only outdoors or in a well-ventilated area . Contact with skin, eyes, or clothing should be avoided .

Future Directions

The global market size of Cbz-L-alaninol is expected to grow in the future . It is considered an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff , indicating its potential for increased demand in these industries.

Relevant Papers

A paper titled “Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions” discusses the use of Cbz-L-alaninol in the synthesis of amides . Another paper titled “A Review on the Removal of …” discusses the adsorption of Cbz onto activated carbon and biochar .

properties

IUPAC Name

benzyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPHMHSLDRPUSM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437508
Record name CBZ-L-ALANINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-L-alaninol

CAS RN

66674-16-6
Record name CBZ-L-ALANINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In tetrahydrofuran (500 ml) was dissolved 22.53 g (300 mmol) of 2-aminopropanol, and then 155.1 g (300 mmol) of a 30% solution of carbobenzoxy chloride in toluene and a solution of 36.43 g (360 mmol) of triethylamine in tetrahydrofuran were slowly dropped thereinto under ice-cooling. After the resulting mixture was stirred at room temperature for 3 hours, the triethylamine hydrochloride precipitated was filtered under reduced pressure and washed with ethyl acetate. The filtrate was concentrated under reduced pressure and diluted hydrochloric acid was added thereto, followed by three runs of extraction with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and then saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then distilled to remove the solvent, whereby 49.8 g (yield 79%) of benzyl (2-hydroxy-1-methylethyl)carbamate was obtained.
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Synthesis routes and methods III

Procedure details

31.3 ml of triethylamine were added to a solution of 16.9 g of DL-alaninol in 100 ml of anhydrous tetrahydrofuran, after which 100 g of benzyloxycarbonyl chloride (as a 30% to 35% w/v solution in toluene) were added dropwise, whilst ice-cooling. The reaction mixture was then stirred at room temperature overnight. At the end of this time, the tetrahydrofuran was removed from the reaction mixture by evaporation under reduced pressure, and water was added to the resulting residue, which was then extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The ethyl acetate was removed from the extract by evaporation under reduced pressure, and the resulting residue was purified by silica gel column chromatography, using a 2:1 by volume mixture of ethyl acetate and hexane as the eluent, to give 18.07 g of the title compound, melting at 52.2° C. to 56.6° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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